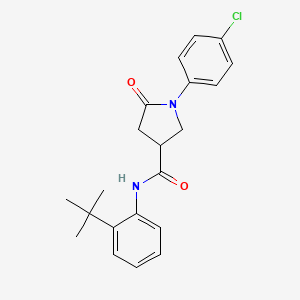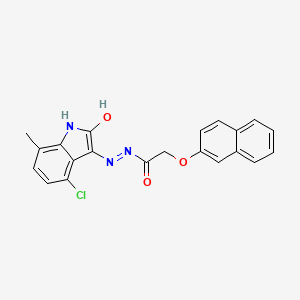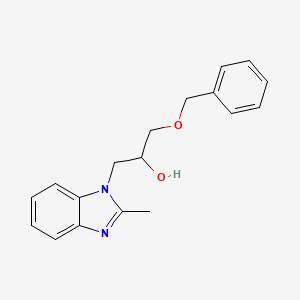
N-(2-tert-butylphenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-tert-butylphenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as BCTC, is a chemical compound that has been extensively studied for its potential applications in scientific research. BCTC is a selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a non-selective cation channel that is involved in the perception of pain and temperature. In
Wirkmechanismus
N-(2-tert-butylphenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide is a selective antagonist of TRPV1, which is a non-selective cation channel that is involved in the perception of pain and temperature. TRPV1 is activated by various stimuli, including heat, capsaicin, and acidic pH. N-(2-tert-butylphenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide binds to the pore region of TRPV1 and blocks the influx of cations, thereby inhibiting the channel's activity. N-(2-tert-butylphenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to be highly selective for TRPV1, with minimal effects on other ion channels.
Biochemical and Physiological Effects:
N-(2-tert-butylphenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N-(2-tert-butylphenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide inhibits TRPV1-mediated calcium influx, reduces the release of pro-inflammatory cytokines, and protects against oxidative stress-induced cell death. In vivo studies have shown that N-(2-tert-butylphenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide reduces pain sensitivity in animal models of inflammatory and neuropathic pain, and reduces thermal hyperalgesia in models of thermal injury.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-tert-butylphenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for use in lab experiments. It is a highly selective antagonist of TRPV1, which allows for the specific inhibition of TRPV1-mediated processes. N-(2-tert-butylphenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide is also relatively stable and has a long half-life, which allows for prolonged inhibition of TRPV1 activity. However, N-(2-tert-butylphenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has some limitations, including its low solubility in aqueous solutions and its potential for off-target effects at high concentrations.
Zukünftige Richtungen
There are several future directions for research on N-(2-tert-butylphenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of research is the development of more potent and selective TRPV1 antagonists. Another area of research is the exploration of the potential therapeutic applications of TRPV1 inhibition, particularly in the treatment of chronic pain. N-(2-tert-butylphenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to have potential applications in the treatment of other conditions, such as asthma and cancer, and further research is needed to explore these potential applications. Additionally, the mechanisms underlying the biochemical and physiological effects of N-(2-tert-butylphenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide require further investigation.
Synthesemethoden
The synthesis of N-(2-tert-butylphenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide involves the reaction of 2-tert-butylaniline and 4-chlorobenzoyl chloride to form the intermediate N-(2-tert-butylphenyl)-4-chlorobenzamide. This intermediate is then reacted with pyrrolidine-2,5-dione to form N-(2-tert-butylphenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide. The synthesis method has been optimized to increase the yield and purity of N-(2-tert-butylphenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide, and various modifications have been made to improve the efficiency of the reaction.
Wissenschaftliche Forschungsanwendungen
N-(2-tert-butylphenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential applications in scientific research. One of the main areas of research is the understanding of the role of TRPV1 in pain and temperature perception. N-(2-tert-butylphenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been used to study the physiological and biochemical effects of TRPV1 activation and inhibition, and its potential as a therapeutic target for pain management. N-(2-tert-butylphenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has also been used in studies of the effects of TRPV1 on other physiological processes, such as inflammation, oxidative stress, and cell death.
Eigenschaften
IUPAC Name |
N-(2-tert-butylphenyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O2/c1-21(2,3)17-6-4-5-7-18(17)23-20(26)14-12-19(25)24(13-14)16-10-8-15(22)9-11-16/h4-11,14H,12-13H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSJQDKSTZLBDLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-tert-butylphenyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-bromobenzyl)thio]-3-methyl-4(3H)-quinazolinone](/img/structure/B4935697.png)
![2,4,10-trimethyl-4-phenyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B4935705.png)
![N-(2-{5-[(2-amino-2-oxoethyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)-3,4-dichlorobenzamide](/img/structure/B4935721.png)
![N-{[4-(4-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]carbonyl}glycine](/img/structure/B4935723.png)
![2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-{[1-(2-phenylethyl)-4-piperidinyl]methyl}acetamide](/img/structure/B4935727.png)
![4-(2,5-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4935732.png)

![3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B4935749.png)
![5-{2-cyano-3-[(2,4-dimethylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid](/img/structure/B4935760.png)
![2-(4-methoxyphenyl)-6-phenyl-7-oxa-1-azabicyclo[2.2.1]heptane](/img/structure/B4935770.png)


![N-[(1-cyclopentyl-4-piperidinyl)methyl]-5-[(2,4-difluorophenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4935787.png)